molecular formula C11H17NO B8783055 3-Pyridinehexanol CAS No. 88940-83-4

3-Pyridinehexanol

Cat. No.: B8783055
CAS No.: 88940-83-4
M. Wt: 179.26 g/mol
InChI Key: AKJPOXBRPUSSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinehexanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridinehexanol with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires careful selection of starting materials (e.g., pyridine derivatives and hexanol precursors) and catalysts. Optimization involves varying parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Characterization via 1H^1H-NMR and GC-MS is critical to confirm purity and structural integrity . Reductive amination or nucleophilic substitution pathways are common; kinetic studies can identify rate-limiting steps .

Q. How should researchers characterize the physicochemical properties of this compound, and what instrumental techniques are most reliable?

  • Methodological Answer : Key properties include solubility (tested in polar/non-polar solvents), melting point (DSC analysis), and stability under varying pH/temperature. Techniques like FT-IR (for functional groups), HPLC (for purity quantification), and mass spectrometry (for molecular weight confirmation) are essential. NIST-standardized databases provide reference spectra for cross-validation . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) .

Q. What are the best practices for designing a baseline toxicity study for this compound in in vitro models?

  • Methodological Answer : Use cell lines (e.g., HepG2 or HEK293) to assess acute toxicity via MTT assays. Include dose-response curves (0.1–100 µM) and negative/positive controls. Monitor apoptosis markers (e.g., caspase-3) and oxidative stress indicators (e.g., ROS levels). Ensure compliance with ethical guidelines by excluding in vivo trials until preliminary in vitro data justifies further investigation .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved, particularly when comparing studies with varying experimental setups?

  • Methodological Answer : Contradictions often arise from differences in cell models, solvent carriers (e.g., DMSO vs. aqueous buffers), or assay sensitivity. Conduct meta-analyses to identify trends across studies . For example, if Study A reports cytotoxicity at 10 µM (using DMSO) and Study B shows no effect at 50 µM (aqueous), solubility and bioavailability differences must be analyzed. Principal contradiction analysis (identifying dominant variables) helps isolate confounding factors .

Q. What advanced computational strategies can predict this compound’s interactions with biological targets, and how do these align with empirical data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like nicotinic acetylcholine receptors. Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Discrepancies may highlight limitations in force fields or solvation models. Iterative refinement of parameters improves predictive accuracy .

Q. How do structural modifications to this compound (e.g., fluorination or branching) alter its pharmacokinetic profile, and what experimental frameworks validate these changes?

  • Methodological Answer : Introduce functional groups (e.g., -F at the hexanol chain) and assess logP (octanol-water partition) for lipophilicity. Use Caco-2 cell monolayers to measure permeability. In vivo PK studies (rodents) track half-life and metabolite formation via LC-MS/MS. Comparative studies with analogs (e.g., 3-Pyridinepentanol) isolate structure-activity relationships .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics datasets?

  • Methodological Answer : Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. For transcriptomic/proteomic data, use pathway enrichment analysis (DAVID, KEGG) and machine learning (PLS-DA) to identify biomarkers. Address false discovery rates via Benjamini-Hochberg correction. Contradictions in omics layers (e.g., mRNA vs. protein levels) require time-course experiments to resolve temporal dynamics .

Q. How should researchers address reproducibility challenges when scaling up this compound synthesis from lab to pilot-scale?

  • Methodological Answer : Scale-up introduces variables like heat transfer efficiency and mixing dynamics. Use factorial design (DoE) to optimize parameters (e.g., agitation speed, batch size). Monitor critical quality attributes (CQAs) like particle size and crystallinity. Cross-validate results with independent batches and document deviations in SOPs .

Q. Ethical & Reporting Standards

Q. What ethical considerations are paramount when publishing this compound research, particularly regarding data transparency?

  • Methodological Answer : Disclose all synthetic protocols, including failed attempts, to aid reproducibility. Adhere to ICMJE standards by detailing chemical sources (manufacturer, CAS no.), instrument calibration, and raw data repositories (e.g., Zenodo). Avoid selective reporting of positive results; use supplementary materials for negative/ambiguous findings .

Q. How can researchers structure a high-impact abstract on this compound to highlight methodological rigor and novelty?

  • Methodological Answer : Follow the "what, why, how" framework: (1) Define the compound and its relevance, (2) State the research gap (e.g., "mechanistic insights remain unclear"), (3) Summarize methods (e.g., "MD simulations combined with SPR"), and (4) Highlight key findings (e.g., "novel binding mode identified"). Limit jargon and ensure alignment with keywords for indexing .

Properties

CAS No.

88940-83-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyridin-3-ylhexan-1-ol

InChI

InChI=1S/C11H17NO/c13-9-4-2-1-3-6-11-7-5-8-12-10-11/h5,7-8,10,13H,1-4,6,9H2

InChI Key

AKJPOXBRPUSSBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Pyridinehexanol was prepared by hydrogenation of 20.0 g of the crude 6-(3-pyridinyl)-5-hexyn-1-ol, prepared above in Example 105, dissolved in 200 ml of isopropyl alcohol over 2.0 g of 10% palladium on carbon at 1 atmosphere. The crude product obtained after filtration of the catalyst and evaporation of the solvent was evaporatively distilled to yield 15.8 g (89%) of 3-pyridinehexanol as a yellow oil, bp 120°-150° C./0.2 mm which was 90% pure by gas chromatography analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 26.6 g of 3-pyridinehexanoic acid in 200 ml of dry tetrahydrofuran was cooled in an ice bath as 488 ml of 1 molar borane in tetrahydrofuran was added slowly. The reaction mixture was gradually brought to reflux temperature and was heated overnight. The excess reagent was quenched by the careful addition of 100 ml of methanol and the mixture was concentrated. The residue was diluted with excess 6N hydrochloric acid, allowed to stand overnight, made basic with 50% sodium hydroxide, and extracted with dichloromethane. The combined organic layers were dried over potassium carbonate, and evaporated to an oil which was distilled to give 22.6 g (92%) of 6-(3-pyridyl)hexanol, bp 180°-200° C./0.2 mm.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
488 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.